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Compound of Interest

Compound Name:
Triethyl(octyl)phosphonium

chloride

CAS No.: 482647-71-2

Cat. No.: B3141657 Get Quote

Executive Summary
Triethyl(octyl)phosphonium chloride (CAS: 482647-71-2), commercially known as

CYPHOS® IL 541W, represents a distinct class of amphiphilic phosphonium salts. Unlike its

symmetric counterparts (e.g., tetra-n-butylphosphonium chloride) or highly lipophilic analogs

(e.g., trihexyl(tetradecyl)phosphonium chloride),

possesses a "hybrid" solubility profile.

Its asymmetric cation structure—comprising three short ethyl chains and one medium octyl

chain—combined with a hard chloride anion, renders it highly water-soluble while retaining

significant solubility in polar organic solvents. This duality makes it an ideal Phase Transfer

Catalyst (PTC) for aqueous-organic biphasic systems where the catalyst must reside at the

interface or shuttle deeply into the aqueous phase.

Molecular Architecture & Physicochemical Basis
To understand the solubility, one must analyze the competing forces within the molecule:

The Cation (

):
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Ethyl Groups (

): Provide high charge density around the phosphorus center, promoting ionic interactions
and water solubility.

Octyl Group (

): Provides a hydrophobic tail, disrupting the water lattice and enabling penetration into
organic solvents (the "grease" factor).

The Anion (

): A hard, hydrophilic anion with high charge density, strongly hydrogen-bonding with water.

Thermodynamic Consequence: In water, the hydration enthalpy of the chloride anion and the

polar head group dominates, leading to full miscibility. In non-polar solvents (e.g., hexane), the

lattice energy and ionic dipole forces cannot be overcome by the weak Van der Waals

interactions of the single octyl chain, resulting in immiscibility.

Visualization: Solvation Mechanism
The following diagram illustrates the differential solvation shells in aqueous vs. organic media.
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Figure 1: Mechanistic view of

solvation. In water, ions dissociate and hydrate; in organics, they exist as tight ion pairs
stabilized by the octyl chain.

Solubility Profile: Water vs. Organic Solvents[1]
The following data summarizes the solubility behavior of

at

.
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Solvent Category Specific Solvent Solubility Status Mechanistic Driver

Aqueous Water Miscible / High

Strong hydration of

and ionic head group.

Often sold as 50% aq.

[1] solution.

Polar Protic Methanol, Ethanol Soluble

H-bonding capability

matches anion;

dielectric constant

supports ion

dissociation.

Polar Aprotic
DMSO, DMF,

Acetonitrile
Soluble

High dipole moment

solvates the cation;

"naked" anion effect

enhances reactivity.

Chlorinated
Dichloromethane

(DCM), Chloroform
Soluble

Polarizability of

solvent interacts

favorable with the soft

phosphonium cation.

Non-Polar Hexane, Heptane Insoluble / Immiscible

Lack of dipole

prevents overcoming

ionic lattice energy;

alkyl chain too short to

solubilize the salt.

Aromatic Toluene Sparingly Soluble
-cation interactions

allow partial solubility,

but less than in DCM.

Ethers Diethyl Ether, MTBE Insoluble / Poor

Low dielectric

constant; poor

solvation of the

chloride anion.
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Critical Insight for Process Development
Unlike tetra-octyl or tetra-butyl variants,

is NOT a good candidate for extracting non-polar species into non-polar solvents. It is best
used to transfer anions from water into polar organic phases (like DCM or Ethyl Acetate) or to
act as a homogenous catalyst in aqueous reactions.

Application Protocol: Phase Transfer Catalysis
(PTC)[3][4][5][6]
One of the primary uses of

is catalyzing nucleophilic substitutions (e.g., Cyanation, Fluorination) where the nucleophile is
an inorganic salt dissolved in water.

Workflow: Nucleophilic Substitution ( )
Reagents:

Organic Phase: Substrate (Alkyl Halide) dissolved in Toluene or DCM.

Aqueous Phase: Inorganic salt (

,

, etc.) in water (saturated).

Catalyst:

(1-5 mol%).

Step-by-Step Protocol:

Preparation: Dissolve the inorganic nucleophile (

) in the minimum amount of water. High ionic strength "salts out" the organic substrate,
improving phase separation.

Catalyst Addition: Add
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to the reaction vessel. Note: As it is water-soluble, it will initially distribute into the aqueous
phase.

Equilibration (The "Extraction" Step): Under vigorous stirring, the

cation pairs with the nucleophile

at the interface. The lipophilic octyl tail drags this ion pair (

) into the organic phase.

Reaction: In the organic phase, the anion

is poorly solvated ("naked") and highly reactive, rapidly attacking the substrate

.

Regeneration: The leaving group

pairs with the catalyst and shuttles back to the aqueous phase to exchange for a fresh

.

Visualizing the Catalytic Cycle
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Figure 2: The Starks Extraction Mechanism utilizing

. The catalyst shuttles anions across the interface.[2][3][4]

Experimental Validation: Determining Partition
Coefficient ( )
To verify if

is suitable for your specific solvent system, perform this rapid partition test.

Objective: Determine the distribution of the catalyst between Water and Solvent X.

Prepare Stock: Prepare a 0.1 M solution of

in water.

Mix: In a separatory funnel or scintillation vial, add 5 mL of Stock Solution and 5 mL of the

target Organic Solvent (e.g., DCM).

Equilibrate: Shake vigorously for 5 minutes. Centrifuge if an emulsion forms (common with

amphiphilic ILs).

Analyze:

Carefully separate phases.

Evaporate a 1 mL aliquot of the Organic Phase to dryness.

Weigh the residue.

Calculation:

Interpretation: If

, the catalyst remains in water (ineffective for deep organic phase reactions). If

, it effectively transfers to the organic phase.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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